Cas no 101396-42-3 (1-Azoniabicyclo[2.2.2]octane,1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1))

1-Azoniabicyclo[2.2.2]octane,1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1) structure
101396-42-3 structure
Product Name:1-Azoniabicyclo[2.2.2]octane,1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1)
CAS-nummer:101396-42-3
MF:C21H25IN2S
MW:464.406076192856
CID:157392
PubChem ID:72028
Update Time:2025-04-19

1-Azoniabicyclo[2.2.2]octane,1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Azoniabicyclo[2.2.2]octane,1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1)
    • 1-Methyl-3-(10H-phenothiazin-10-ylmethyl)-1-azoniabicyclo[2.2.2]o ctane iodide
    • Mequitazium
    • (+-)-1-Methyl-3-(phenothiazin-10-ylmethyl)quinuclidinium iodide
    • 1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide
    • 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-1-azoniabicyclo[2.2.2]octane
    • Iodure de mequitamium
    • Iodure de mequitamium [INN-French]
    • Ioduro de mequitamio
    • Ioduro de mequitamio [INN-Spanish]
    • LG 30435
    • Mequitamii iodidum
    • Mequitamii iodidum [INN-Latin]
    • Mequitamium iodide [INN]
    • UNII-50D69ZKZ7M
    • 10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine;iodide
    • 50D69ZKZ7M
    • SCHEMBL995670
    • Mequitamium Iodide
    • Mequitaminum iodide
    • 101396-42-3
    • NS00123280
    • 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1);1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1)
    • 1-METHYL-3-[(10H-PHENOTHIAZIN-10-YL)METHYL]-1-AZABICYCLO[2.2.2]OCTAN-1-IUM IODIDE
    • Q27260788
    • AKOS040748901
    • CHEMBL3989846
    • DTXSID50906129
    • Mequitazium iodide
    • (+/-)-1-METHYL-3-(PHENOTHIAZIN-10-YLMETHYL)QUINUCLIDINIUM IODIDE
    • 3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane
    • LG-30435
    • Inchi: 1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1
    • InChI-sleutel: SWVANDLDSRKJFI-UHFFFAOYSA-M
    • LACHT: [I-].S1C2C=CC=CC=2N(C2C=CC=CC1=2)CC1C[N+]2(C)CCC1CC2

Berekende eigenschappen

  • Exacte massa: 464.07832g/mol
  • Monoisotopische massa: 464.07832g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 2
  • Complexiteit: 437
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 464.4g/mol
  • Topologisch pooloppervlak: 28.5Ų

Experimentele eigenschappen

  • Dichtheid: g/cm3
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 28.54000
  • LogboekP: 1.80350
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